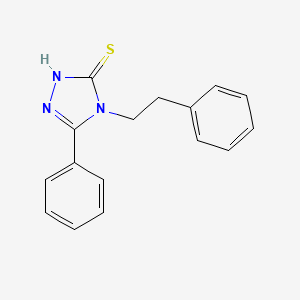![molecular formula C15H15N3O5S B5708699 N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B5708699.png)
N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide, also known as MNBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of nitrobenzamides and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an important enzyme that plays a key role in DNA repair and maintenance. By inhibiting the activity of PARP, this compound can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been found to exhibit a range of other biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can inhibit the activity of certain enzymes that are involved in the inflammatory response. This compound has also been found to have neuroprotective effects and can protect neurons from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide is its ability to selectively target cancer cells while leaving healthy cells unaffected. This makes it a promising candidate for the development of cancer therapies. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several areas of future research that could be explored with N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide. One potential direction is the development of new cancer therapies that target PARP inhibition using this compound or other PARP inhibitors. Additionally, this compound could be further studied for its anti-inflammatory and neuroprotective properties, which could have implications for the treatment of a range of diseases. Finally, the development of new synthetic methods for this compound could help to overcome some of the limitations associated with its current synthesis method.
Métodos De Síntesis
N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide can be synthesized through a multistep process that involves the reaction of 3-nitrobenzoyl chloride with N-methyl-N-(methylsulfonyl)aniline. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide has been widely used in scientific research as a tool to study various biological processes. It has been found to be particularly useful in the field of cancer research due to its ability to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
N-[3-[methyl(methylsulfonyl)amino]phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-17(24(2,22)23)13-7-4-6-12(10-13)16-15(19)11-5-3-8-14(9-11)18(20)21/h3-10H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKFUAQXAUKTKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24786728 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

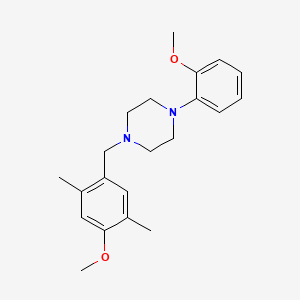
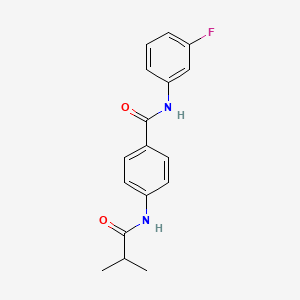
![1-[4-(benzyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5708626.png)
![2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B5708632.png)
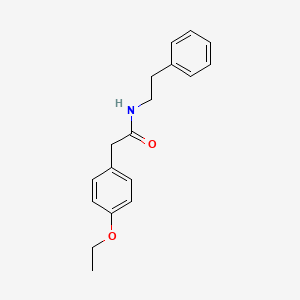
![5-[(cyclohexylamino)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5708658.png)
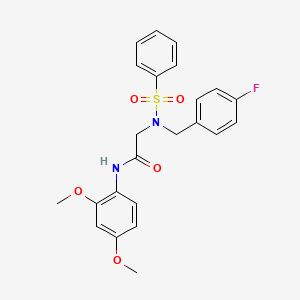

![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5708679.png)
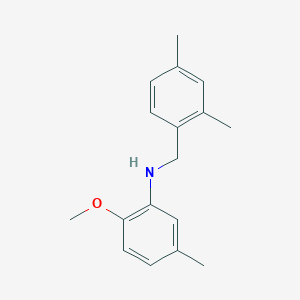
![N-[4-({[(3-methylbutanoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5708697.png)


